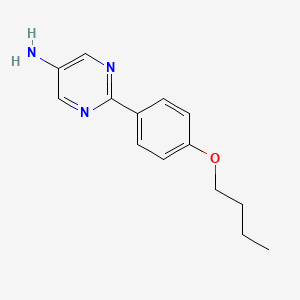![molecular formula C16H21NO3 B5403397 4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]morpholine](/img/structure/B5403397.png)
4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPTMP and is a heterocyclic compound that contains a morpholine ring along with a pyran ring. The synthesis of PPTMP has been studied extensively, and its mechanism of action and biochemical and physiological effects have been investigated to understand its potential applications.
Mécanisme D'action
The mechanism of action of PPTMP involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. PPTMP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. PPTMP also inhibits the activity of histone deacetylases, which are enzymes involved in gene expression and regulation. The inhibition of these enzymes and proteins leads to the induction of apoptosis and inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
PPTMP has been shown to have various biochemical and physiological effects. Studies have shown that PPTMP induces apoptosis in cancer cells by activating the caspase pathway. PPTMP also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, PPTMP has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
PPTMP has several advantages for use in lab experiments. It is a stable compound that can be synthesized with high purity and yield. PPTMP is also relatively inexpensive, making it an attractive option for researchers. However, PPTMP has some limitations for use in lab experiments. It is a toxic compound that requires careful handling and storage. In addition, PPTMP has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of PPTMP. One potential direction is the investigation of PPTMP as a potential treatment for other diseases, such as autoimmune diseases and viral infections. Another direction is the synthesis of novel materials using PPTMP as a building block. Finally, the development of new synthetic methods for the synthesis of PPTMP and related compounds could lead to the discovery of new applications for this compound.
Méthodes De Synthèse
The synthesis of PPTMP involves the reaction of 4-phenyl-2-butanone with morpholine in the presence of acetic acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyran ring. The resulting compound is then treated with acetic anhydride to form the final product, PPTMP. The synthesis of PPTMP has been optimized to yield a high purity product with a high yield.
Applications De Recherche Scientifique
PPTMP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, PPTMP has been investigated for its potential as an anti-cancer agent. Studies have shown that PPTMP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PPTMP has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of bacterial growth.
In material science, PPTMP has been studied for its potential as a precursor for the synthesis of novel materials. PPTMP can be used as a building block for the synthesis of polymers and other materials with unique properties. In organic chemistry, PPTMP has been studied for its potential as a reagent in various reactions, including the synthesis of heterocyclic compounds.
Propriétés
IUPAC Name |
morpholin-4-yl-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(17-8-12-20-13-9-17)16(6-10-19-11-7-16)14-4-2-1-3-5-14/h1-5H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTMVFZOQNHIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-(4-phenyl-tetrahydro-pyran-4-yl)-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-methylbenzamide](/img/structure/B5403316.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5403334.png)
![(3R)-1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B5403335.png)
![N-(2-fluorophenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5403343.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403349.png)
![6-methyl-2-[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]nicotinonitrile dihydrochloride](/img/structure/B5403357.png)
![4-(2-fluorophenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5403366.png)
![3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5403371.png)
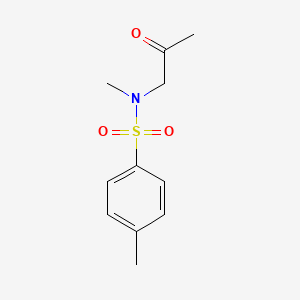
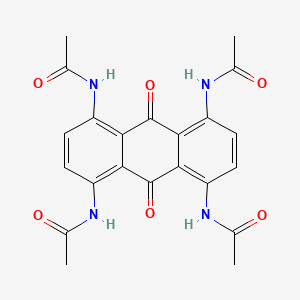
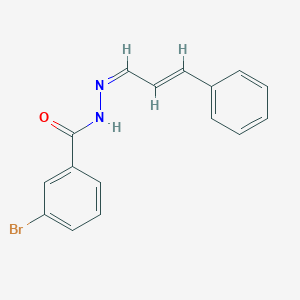
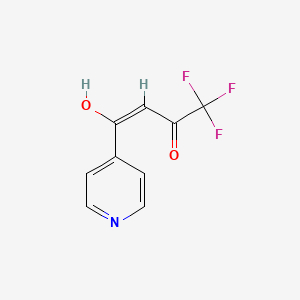
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-isopropyl-2-oxoacetamide](/img/structure/B5403409.png)
